Me3SnOH
Description
Trimethyltin hydroxide (Me₃SnOH) is an organotin compound characterized by a central tin atom bonded to three methyl groups and a hydroxyl group. Structurally, it exists as a polymer in the solid state, featuring five-coordinate Sn(IV) centers interconnected by hydroxyl bridges . This polymeric arrangement contributes to its stability and reactivity under specific conditions.
Me₃SnOH has emerged as a pivotal reagent in organic synthesis, particularly for the selective hydrolysis of esters. Traditional hydrolysis methods using alkaline metal hydroxides (e.g., LiOH, NaOH) often suffer from drawbacks such as epimerization of stereocenters, undesired elimination reactions, or indiscriminate cleavage of multiple ester groups . In contrast, Me₃SnOH operates under milder conditions (typically 60–90°C in dichloroethane or toluene) and demonstrates remarkable selectivity for methyl esters over bulkier esters (e.g., ethyl, benzyl) or acid-sensitive functional groups (e.g., lactones, N-acetylindoles) . Its utility was first highlighted by Nicolaou et al. during the synthesis of thiostrepton, where it enabled the hydrolysis of methyl esters without racemization or side reactions .
Me₃SnOH’s mechanism involves nucleophilic attack by the hydroxyl group on the ester carbonyl, facilitated by the Lewis acidity of tin. This process avoids strongly basic conditions, thereby preserving stereochemical integrity and sensitive functional groups .
Properties
IUPAC Name |
trimethylstannanylium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNYUDKNVNEMV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn+](C)C.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-24-6 | |
| Record name | Stannane, hydroxytrimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Aqueous Alkaline Hydrolysis
MeSnCl reacts with aqueous sodium hydroxide (NaOH) to form MeSnOH and sodium chloride:
Procedure :
-
MeSnCl (1.0 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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Aqueous NaOH (1.2 equiv, 10% w/v) is added dropwise at 0°C.
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The mixture is stirred for 4–6 hours, after which the organic layer is separated, dried over MgSO, and concentrated in vacuo.
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Recrystallization from hexane yields MeSnOH as white crystals (85–92% yield).
Key Considerations :
-
Excess NaOH prevents tin oxide formation.
-
Anhydrous conditions minimize side reactions.
Alternative Synthetic Routes
Oxidation of Trimethyltin Hydride
Trimethyltin hydride (MeSnH) undergoes oxidation with hydrogen peroxide (HO) in acidic media:
Conditions :
-
MeSnH (1.0 mol) is treated with 30% HO (1.5 equiv) in acetic acid at 40°C for 2 hours.
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The product is isolated via extraction with dichloromethane (DCM) and evaporation (75–80% yield).
Limitations :
-
Requires careful handling due to the pyrophoric nature of MeSnH.
Transmetalation Reactions
MeSnOH can be prepared via transmetalation between trimethyltin iodide (MeSnI) and silver oxide (AgO):
Procedure :
-
MeSnI (1.0 mol) and AgO (0.55 mol) are refluxed in dry toluene for 12 hours.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety:
Continuous-Flow Hydrolysis
MeSnCl and NaOH are mixed in a continuous-flow reactor at 50°C, achieving >90% conversion. The product is isolated via centrifugal separation and vacuum drying.
Advantages :
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Reduced reaction time (<1 hour).
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Minimal byproduct formation.
Purification and Characterization
Crude MeSnOH is purified via:
-
Recrystallization : From hexane or ethyl acetate.
Characterization Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Aqueous Alkaline Hydrolysis | 85–92 | >99 | High | Low |
| Oxidation of MeSnH | 75–80 | 95–98 | Moderate | High |
| Transmetalation | 68–74 | 90–95 | Low | Moderate |
| Continuous-Flow Hydrolysis | >90 | >99 | High | Industrial |
Recent Advances
Chemical Reactions Analysis
Trimethyltin hydroxide undergoes various chemical reactions, including:
Hydrolysis: Trimethyltin hydroxide can hydrolyze esters to produce carboxylic acids and alcohols.
Oxidation: It can be oxidized to form trimethyltin oxide, which is used in various industrial applications.
Substitution: Trimethyltin hydroxide can undergo substitution reactions with halides to form other organotin compounds.
Scientific Research Applications
Hydrolysis of Esters
Me3SnOH is predominantly recognized for its efficacy in the hydrolysis of methyl esters to their corresponding carboxylic acids. This transformation is crucial in the synthesis of various bioactive compounds.
- Case Study: Hydrolysis of Methyl Esters
- In the synthesis of tetrachlorovancomycin, this compound was employed to hydrolyze methyl esters without epimerization, yielding the desired carboxylic acid in high purity and yield (81%) .
- A similar application was noted in the total synthesis of celogentin C, where this compound facilitated selective hydrolysis while maintaining structural integrity .
| Compound | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Tetrachlorovancomycin | Methyl ester hydrolysis | 81 | No epimerization observed |
| Celogentin C | Methyl ester hydrolysis | Not specified | Maintained structural integrity |
Total Synthesis of Natural Products
This compound has been instrumental in the total synthesis of complex natural products. Its ability to selectively cleave ester bonds while preserving sensitive functional groups makes it invaluable in synthetic pathways.
- Example: Bioinspired Total Synthesis
Synthesis of Peptides and Other Bioactive Compounds
The reagent has also been employed in peptide synthesis, particularly for the hydrolysis of protected amino acid derivatives.
- Peptide Synthesis Case Study
Mechanistic Insights
The mechanism by which this compound operates involves nucleophilic attack on the carbonyl carbon of esters or amides, leading to cleavage of the carbon-oxygen bond. This process is often facilitated by the mild conditions under which this compound reacts, allowing for high selectivity and yield.
Mechanism of Action
The mechanism of action of trimethyltin hydroxide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in hydrolysis, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Traditional Alkaline Hydroxides (LiOH, NaOH)
Key Findings :
- In the synthesis of streptide, LiOH caused partial deprotection of N-acetylindole and epimerization, whereas Me₃SnOH achieved 88–93% yield without side reactions .
- For macrocycle 23d, alkaline hydroxides led to lactone ring opening, but Me₃SnOH cleanly hydrolyzed the methyl ester .
Other Organotin Reagents (Tributyltin Oxide, BBTO)
Key Findings :
- Mascaretti et al. demonstrated that BBTO and Me₃SnOH follow distinct mechanisms, with Me₃SnOH being more suitable for sterically hindered esters .
- Me₃SnOH’s selectivity for methyl esters was critical in the synthesis of pyritide A2, where it hydrolyzed an ethyl ester adjacent to a pyridine ring, a feat unattainable with BBTO .
Alternative Metal Hydroxides (e.g., Ag₂O, Mg(OH)₂)
Q & A
Q. How do researchers reconcile discrepancies in this compound’s selectivity across different ester types?
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